![molecular formula C15H16F3N5O B2617564 (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone CAS No. 2034603-03-5](/img/structure/B2617564.png)
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone
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Overview
Description
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone is a useful research compound. Its molecular formula is C15H16F3N5O and its molecular weight is 339.322. The purity is usually 95%.
BenchChem offers high-quality (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Structure Analysis
The compound has been used in the study of crystal structures . The molecular structure of the compound is determined, and the crystallographic data and atomic coordinates are analyzed .
Pharmaceutical Applications
Pyrrole and pyrimidine compounds, which are part of the structure of this compound, have significant roles in pharmaceutical chemistry . They have displayed applications as antifungal, antibacterial, insecticidal, herbicidal, and antiviral agents .
Material Science Applications
Pyrrole derivatives, including this compound, have applications in material science . They are used in the development of new materials due to their unique chemical properties .
Catalysis
Pyrrole derivatives are also used in catalysis . They can act as catalysts in various chemical reactions, contributing to the efficiency and sustainability of these processes .
Synthesis of Pyrrolo[1,2-a]pyrimidines
The compound can be used in the synthesis of pyrrolo[1,2-a]pyrimidines . These pyrrolo[1,2-a]pyrimidines exhibit unpredicted time-dependent aggregation-induced emission enhancement (AIEE) properties .
Anticancer Research
Some derivatives of the compound have shown potential in anticancer research . They have exhibited good cytotoxic activity against some cancer cell lines .
Synthesis of Other Derivatives
The compound can be used as a precursor in the synthesis of other derivatives . These derivatives can have various applications in different fields .
Bioactive Compound Research
The compound, as a pyrrolin-4-one, is of interest as a bioactive compound with antimalarial and HIV-1 protease inhibitory activities . This has inspired the development of many approaches to their synthesis .
Mechanism of Action
Pyrimidines
are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . They form the basis of several important drugs, including antiviral drugs, anticancer agents, and antibiotics .
Pyrroles
are a class of five-membered heterocyclic compounds containing a nitrogen atom . The indole nucleus, which is a fused benzene and pyrrole ring, is a component of many natural substances, such as tryptophan, an essential amino acid, and is incorporated into many pharmaceuticals .
properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-20-12(15(16,17)18)9-13(21-10)22-5-7-23(8-6-22)14(24)11-3-2-4-19-11/h2-4,9,19H,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGQPDWMDDSPRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CN3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(1H-pyrrol-2-yl)methanone |
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